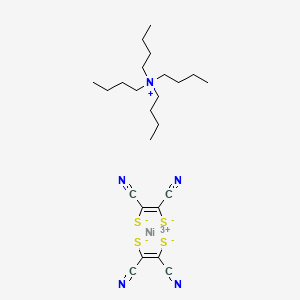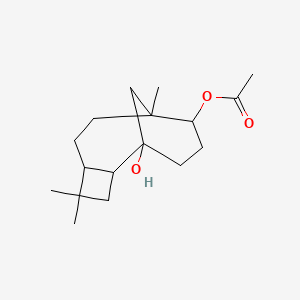![molecular formula C8H18Cl2N2 B1149202 Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride CAS No. 1354911-18-4](/img/structure/B1149202.png)
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a highly potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it an important tool for investigating the role of NMDA receptors in various physiological and pathological processes.
Applications De Recherche Scientifique
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to be effective in blocking NMDA receptor-mediated neurotoxicity, which is implicated in several neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride has also been used to investigate the role of NMDA receptors in synaptic plasticity, learning, and memory.
Mécanisme D'action
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the NMDA receptor, Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride inhibits calcium influx into the cell, which is known to be involved in the induction of long-term potentiation (LTP) and long-term depression (LTD) in the brain.
Biochemical and Physiological Effects:
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride has been shown to have several biochemical and physiological effects. It has been shown to inhibit the induction of LTP and LTD in the hippocampus, which is important for learning and memory. Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride has also been shown to protect against NMDA receptor-mediated neurotoxicity in vitro and in vivo. In addition, Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride has been shown to block the development of tolerance to opioids, which is mediated by the NMDA receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is its high potency and selectivity for the NMDA receptor. This makes it an ideal tool for investigating the role of NMDA receptors in various physiological and pathological processes. However, one of the limitations of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is its short half-life, which requires frequent dosing in in vivo experiments.
Orientations Futures
There are several future directions for the use of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride in scientific research. One direction is the investigation of the role of NMDA receptors in pain and analgesia. Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride has been shown to block the development of tolerance to opioids, which suggests that it may have potential as an analgesic. Another direction is the investigation of the role of NMDA receptors in psychiatric disorders such as depression and anxiety. Finally, the development of more potent and selective NMDA receptor antagonists based on the structure of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride may lead to the discovery of new drugs for the treatment of neurological and psychiatric disorders.
Conclusion:
In conclusion, Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is a highly potent and selective NMDA receptor antagonist that has been widely used in scientific research. It has been shown to be effective in blocking NMDA receptor-mediated neurotoxicity, inhibiting the induction of LTP and LTD, and blocking the development of tolerance to opioids. Although Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride has some limitations, it remains an important tool for investigating the role of NMDA receptors in various physiological and pathological processes. The future directions for the use of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride in scientific research are promising and may lead to the discovery of new drugs for the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride can be synthesized by reacting 1,2,3,6-tetrahydropyridine with hydrazine and formaldehyde in the presence of hydrochloric acid. The resulting product is then purified by recrystallization to obtain Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride dihydrochloride salt.
Propriétés
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVLTIYFENRBIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNCC2C1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1149126.png)




![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B1149138.png)

